molecular formula C26H26F3NO5 B13430040 N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide

N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide

Cat. No.: B13430040
M. Wt: 489.5 g/mol
InChI Key: CZEDGLYMUVBURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis(4-methoxyphenyl)phenylmethoxy (DMT-like) group, a hydroxymethyl ethyl chain, and a trifluoroacetamide moiety. Its structural complexity suggests roles in organic synthesis, particularly as a protected intermediate. The DMT group is commonly used to shield reactive hydroxyl groups during oligonucleotide synthesis, while the trifluoroacetamide moiety enhances stability and influences electronic properties .

Properties

Molecular Formula

C26H26F3NO5

Molecular Weight

489.5 g/mol

IUPAC Name

N-[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C26H26F3NO5/c1-33-22-12-8-19(9-13-22)25(18-6-4-3-5-7-18,20-10-14-23(34-2)15-11-20)35-17-21(16-31)30-24(32)26(27,28)29/h3-15,21,31H,16-17H2,1-2H3,(H,30,32)

InChI Key

CZEDGLYMUVBURV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of bis(4-methoxyphenyl)phenylmethanol, which is then reacted with appropriate reagents to introduce the trifluoroacetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the trifluoroacetamide group.

    Substitution: Various substitution reactions can occur at the methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce different functional groups to the methoxyphenyl rings.

Scientific Research Applications

N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can interact with enzymes and receptors, modulating their activity. The methoxyphenyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Compounds with DMT-like Protecting Groups

N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-5-(dithiolan-3-yl)pentanamide (Compound 2, )

  • Structural Similarities : Shares the DMT group and hydroxymethyl chain.
  • Key Differences : Replaces trifluoroacetamide with a dithiolan-3-yl pentanamide group.
  • Synthesis : Yield of 62% as a diastereomeric mixture, compared to lower yields (41%) for other DMT-protected analogues .
  • Application : Used in protective strategies for hydroxyl groups, but the dithiolane moiety may enable disulfide bond formation in bioconjugation .
Table 1: DMT-Protected Compound Comparison
Property Target Compound Compound 2 ()
Functional Group Trifluoroacetamide Dithiolan-3-yl pentanamide
Yield Not reported 62%
Diastereomer Formation Likely (based on similar structures) Yes (mixture obtained)
Key Application Potential hydroxyl protection Protective group in synthesis

Trifluoroacetamide Derivatives

Amino Acid-Linked Analogues ()

Examples: TFA-L-Ile-Ph(4-OEt) (L-46) , TFA-L-Ile-Ph(3,4-Me) (L-49) .

  • Structural Similarities : Share the trifluoroacetamide group.
  • Key Differences: Lack the DMT group; instead, they feature branched amino acid chains (e.g., L-isoleucine derivatives).
  • Physicochemical Properties :
    • Physical State: Colorless oils or crystals vs. target compound’s likely solid state.
    • Spectroscopy: Trifluoromethyl signals in $^{13}\text{C NMR}$ (δ 117–120 ppm) and carbonyl peaks in IR (1650–1700 cm$^{-1}$) align with the target compound .
Aromatic and Aliphatic Derivatives ()

Examples: N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide (CAS 181514-21-6), N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide (CAS 215797-81-2).

  • Structural Similarities : Trifluoroacetamide group.
  • Key Differences : Brominated aromatic substituents instead of DMT and hydroxymethyl groups.
  • Applications : Bromine atoms may enhance electrophilicity for cross-coupling reactions, differing from the target’s protective role .
Table 2: Trifluoroacetamide Derivative Comparison
Compound Class Example Key Substituent Application
Amino Acid-Linked TFA-L-Ile-Ph(4-OEt) (L-46) Isoleucine side chain Biomedical research
Aromatic Brominated N-(4-Bromophenethyl)-TFA 4-Bromophenyl Synthetic intermediates
Target Compound DMT, hydroxymethyl Hydroxyl protection

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : Trifluoroacetamide carbonyl peaks (~1653–1700 cm$^{-1}$) are consistent across analogues ().
  • NMR: $^{1}\text{H NMR}$: Methoxy protons in DMT groups resonate at δ ~3.7–3.8 ppm ().
  • Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI in ) confirms molecular weights with precision (±0.001 amu) .

Biological Activity

N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide (CAS Number: 180720-86-9) is a synthetic compound with potential therapeutic applications. Its complex structure suggests possible interactions with biological systems, warranting investigation into its biological activity.

  • Molecular Formula : C26_{26}H26_{26}F3_{3}NO5_{5}
  • Molecular Weight : 489.5 g/mol

Biological Activity Overview

  • Anti-inflammatory Effects : Compounds structurally related to this compound have shown inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in inflammatory responses. For instance, related compounds have exhibited IC50_{50} values in the low micromolar range for inhibiting leukotriene synthesis and prostaglandin production in various cell types .
  • Anticancer Potential : The trifluoroacetamide moiety is known for its role in modulating signaling pathways associated with cancer cell proliferation and survival. Similar compounds have been studied for their ability to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression .
  • Cellular Studies : Preliminary studies suggest that this compound may influence cell cycle regulation and apoptosis in cancer cells, although specific data on this compound remains scarce.

Case Studies and Research Findings

  • Case Study 1 : A related compound demonstrated significant inhibition of COX-1 and COX-2 activities in vitro, leading to reduced inflammatory markers in animal models . This suggests a potential pathway for this compound to exert similar effects.
  • Case Study 2 : In a study examining the effects of trifluoroacetylated compounds on cancer cell lines, it was found that these compounds could induce apoptosis through the activation of caspase pathways . This could be relevant for understanding the mechanism of action for this compound.

Data Table: Comparative Biological Activity of Related Compounds

Compound NameTarget ActivityIC50_{50} (µM)Reference
L-651896COX Inhibition0.1
Compound ANF-κB Inhibition<10
Compound BApoptosis Induction5

Q & A

Basic: How can the synthesis of N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide be optimized for high yield and purity?

Methodological Answer:
Synthesis optimization involves strategic use of protecting groups and purification techniques. For example, acetylation steps using DMAP as a catalyst (e.g., in the synthesis of related trifluoroacetimidates) can improve reaction efficiency . Chromatographic purification with mixed solvents (e.g., ethyl acetate/hexane or toluene/methanol) is critical for isolating intermediates, as demonstrated in the isolation of mannopyranosyl derivatives . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reagents (e.g., donor/acceptor ratios in glycosylation) can minimize side products .

Basic: What analytical techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural motifs, such as the bis(4-methoxyphenyl) groups and trifluoroacetamide moiety. For example, ¹H NMR chemical shifts in the range of δ 3.7–4.5 ppm can confirm methoxy and hydroxymethyl protons, while ¹³C NMR peaks near δ 160–170 ppm indicate carbonyl groups . High-resolution mass spectrometry (HRMS) can validate molecular weight, though this is not explicitly detailed in the provided evidence.

Advanced: How can researchers identify and quantify impurities in this compound during synthesis?

Methodological Answer:
Impurity profiling requires HPLC with photodiode array (PDA) detection. Pharmacopeial methods (e.g., USP guidelines) recommend using reverse-phase C18 columns and gradient elution with acetonitrile/water mixtures. For example, impurities in related trifluoroacetamide derivatives were quantified using relative retention times (RRT) and relative response factors (RRF), with thresholds set at 0.1% for individual impurities and 0.5% for total impurities . Spiking experiments with synthetic impurity standards (e.g., monobenzyl analogues) can aid identification .

Advanced: What are the stability profiles of this compound under acidic, basic, or oxidative conditions?

Methodological Answer:
Stability studies should involve accelerated degradation testing. For instance, exposure to 0.1M HCl or NaOH at 40°C for 24 hours can simulate acidic/basic conditions, followed by HPLC analysis to detect degradation products. Oxidative stability can be assessed using 3% H₂O₂. Evidence from pharmacopeial data suggests that trifluoroacetamide derivatives are prone to hydrolysis under strong acidic conditions, forming hydroxymethyl intermediates .

Advanced: How do protecting group strategies (e.g., benzyl, acetyl) impact the compound’s reactivity in downstream modifications?

Methodological Answer:
Benzyl and acetyl groups are commonly used to protect hydroxyl and amine functionalities. For example, benzyl groups in glycosylation reactions (as seen in mannopyranosyl intermediates) provide steric hindrance, improving regioselectivity . However, their removal via hydrogenolysis or acidolysis (e.g., using p-TsOH in methanol) must be carefully optimized to prevent side reactions . Trifluoroacetamide groups, being electron-withdrawing, may reduce nucleophilicity in subsequent alkylation or acylation steps.

Advanced: What computational approaches (e.g., DFT, molecular dynamics) can predict the compound’s interactions in biological systems?

Methodological Answer:
Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biomolecules. Molecular dynamics (MD) simulations can explore binding affinities to enzymes or receptors, though specific data for this compound is lacking. Researchers should cross-reference studies on structurally similar trifluoroacetamide derivatives, such as their role as enzyme inhibitors or probes .

Advanced: How should researchers address contradictory NMR or chromatographic data in published literature?

Methodological Answer:
Contradictions may arise from solvent effects, temperature, or impurity interference. For example, ¹H NMR shifts for methoxy groups vary slightly depending on solvent (CDCl₃ vs. DMSO-d6) . Reproducing experiments under standardized conditions (e.g., 25°C, deuterated solvents) and using spiked standards can resolve discrepancies. Cross-validation with alternative techniques (e.g., 2D NMR or LC-MS) is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.